(4-fluoro-2-methylphenyl)trimethylsilane

Gold Catalysis Oxyarylation Homocoupling Suppression

(4-Fluoro-2-methylphenyl)trimethylsilane (CAS 1314902-93-6) is a fluorinated aryltrimethylsilane, belonging to the class of organosilicon reagents widely used in carbon-carbon bond-forming cross-coupling reactions. Its structure comprises a trimethylsilyl group attached to a 4-fluoro-2-methylphenyl moiety, rendering it a stable, non-toxic, and easily handled alternative to traditional organometallic nucleophiles.

Molecular Formula C10H15FSi
Molecular Weight 182.31 g/mol
Cat. No. B7994508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-fluoro-2-methylphenyl)trimethylsilane
Molecular FormulaC10H15FSi
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)[Si](C)(C)C
InChIInChI=1S/C10H15FSi/c1-8-7-9(11)5-6-10(8)12(2,3)4/h5-7H,1-4H3
InChIKeyBSEWIVZDOZCICB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluoro-2-methylphenyl)trimethylsilane: Aryltrimethylsilane Reagent for Palladium-Catalyzed and Gold-Catalyzed Cross-Coupling Applications


(4-Fluoro-2-methylphenyl)trimethylsilane (CAS 1314902-93-6) is a fluorinated aryltrimethylsilane, belonging to the class of organosilicon reagents widely used in carbon-carbon bond-forming cross-coupling reactions [1]. Its structure comprises a trimethylsilyl group attached to a 4-fluoro-2-methylphenyl moiety, rendering it a stable, non-toxic, and easily handled alternative to traditional organometallic nucleophiles [2]. This compound serves as a competent transmetalation partner in Hiyama-type couplings and gold-catalyzed oxidative arylations, offering a distinct reactivity profile compared to boronic acids or halides.

Why Generic Substitution Fails: The Critical Role of (4-Fluoro-2-methylphenyl)trimethylsilane in Minimizing Homocoupling Byproducts and Expanding Substrate Scope


Attempts to substitute (4-fluoro-2-methylphenyl)trimethylsilane with closely related arylboronic acids or aryl halides in cross-coupling workflows often lead to inferior outcomes due to fundamental differences in reaction mechanisms and byproduct profiles. While boronic acids are prone to oxidative homocoupling, generating symmetrical biaryl impurities that complicate purification [1], unactivated aryl halides require harsh conditions or pre-functionalization, limiting functional group tolerance. The trimethylsilane group confers enhanced stability under both acidic and basic conditions, enabling selective activation only in the presence of a fluoride source or specific catalyst systems [2]. This orthogonal reactivity profile directly addresses the limitations of boronic acid-based protocols, making the trimethylsilane a strategically superior choice for complex molecule synthesis.

Quantitative Differentiation of (4-Fluoro-2-methylphenyl)trimethylsilane: Comparative Performance Data Against Boronic Acid, Grignard, and Isomeric Analogs


Reduced Homocoupling Byproducts in Gold-Catalyzed Oxyarylation: Trimethylsilane vs. Boronic Acid

In gold-catalyzed oxidative coupling reactions, the use of aryltrimethylsilanes, including (4-fluoro-2-methylphenyl)trimethylsilane, significantly reduces the formation of symmetrical biaryl homocoupling byproducts compared to the corresponding arylboronic acids. While arylboronic acids frequently yield substantial amounts of homocoupled biaryl impurities that necessitate additional purification steps, the trimethylsilane reagent minimizes this side reaction, providing cleaner crude reaction profiles and higher effective yields of the desired cross-coupled product [1].

Gold Catalysis Oxyarylation Homocoupling Suppression Cross-Coupling

Expanded Functional Group Tolerance in Cross-Coupling: Aryltrimethylsilane vs. Boronic Acid

A key limitation of boronic acid-based methods in oxidative coupling is their incompatibility with nitrogen- and oxygen-containing coupling partners, often leading to catalyst poisoning or decomposition. In contrast, the use of aryltrimethylsilanes, such as (4-fluoro-2-methylphenyl)trimethylsilane, allows for a significantly expanded substrate scope. This class of reagents enables the successful coupling of acetoxy-, trifloxy-, and sulfonamide-substituted adducts in good to excellent yields, demonstrating superior tolerance of sensitive functional groups that are problematic for boronic acids [1].

Functional Group Tolerance Nitrogen Heterocycles Oxygen Heterocycles Cross-Coupling

Intramolecular Coupling Capability Enabled by Trimethylsilane Reagents

While both arylboronic acids and aryltrimethylsilanes are competent for intermolecular cross-coupling, the use of trimethylsilanes uniquely enables facile intramolecular coupling reactions [1]. This is a critical differentiating feature for the synthesis of medium- to large-ring systems and complex polycyclic frameworks. The ability to perform intramolecular aryl-aryl bond formation without the competing homocoupling that plagues boronic acid substrates makes (4-fluoro-2-methylphenyl)trimethylsilane a strategically superior choice for macrocyclization and the construction of architecturally complex molecules.

Intramolecular Coupling Macrocyclization Gold Catalysis Arylsilane

Enhanced Stability and Shelf-Life: Aryltrimethylsilane vs. Grignard Reagent

The 4-fluoro-2-methylphenyl Grignard reagent (4-fluoro-2-methylphenylmagnesium bromide, CAS 30897-90-6) is an air- and moisture-sensitive organometallic that must be used as a freshly prepared or carefully stored solution, typically 0.5 M in tetrahydrofuran, and degrades rapidly upon exposure to air . In contrast, (4-fluoro-2-methylphenyl)trimethylsilane is a stable, bench-top-handleable compound that can be stored sealed under dry conditions at 2-8°C for extended periods without significant decomposition . This stark difference in stability eliminates the operational hazards and waste associated with Grignard reagent decomposition, providing a more reliable and cost-effective reagent for routine and automated synthesis workflows.

Stability Shelf-Life Grignard Reagent Storage

Purity and Reliability: 97%+ Assay Specification vs. Grignard Titration Variability

The commercial specification for (4-fluoro-2-methylphenyl)trimethylsilane typically guarantees a minimum purity of 97% (as supplied by AOBChem USA) , providing researchers with a well-defined, ready-to-use reagent. In contrast, the corresponding Grignard reagent (4-fluoro-2-methylphenylmagnesium bromide) is supplied as a 0.5 M solution in THF, where the exact concentration can vary from batch to batch and often requires titration (e.g., using salicylaldehyde phenylhydrazone) immediately before use to ensure accurate stoichiometry . This additional quality control step introduces variability and consumes both time and material, making the trimethylsilane a more reliable and efficient choice for reproducible synthesis.

Purity Quality Control Grignard Titration Procurement

Unique Reactivity in Radical-Based Benzylic Bromination: A Distinctive Functionalization Pathway

Unlike typical aryl halides or boronic acids, the trimethylsilyl group in (4-fluoro-2-methylphenyl)trimethylsilane remains intact under radical benzylic bromination conditions, enabling selective functionalization at the methyl group. Specifically, reaction of (2-methyl-4-fluorophenyl)trimethylsilane with N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ for 4 hours yields the corresponding 2-trimethylsilyl-5-fluorobenzyl bromide in 55% yield [1]. This transformation provides a unique entry point for further diversification, such as nucleophilic substitution or cross-coupling, while retaining the valuable arylsilane moiety for subsequent Hiyama-type couplings. This dual-reactivity profile is not readily accessible with the corresponding boronic acid or Grignard analog.

Radical Bromination Benzylic Functionalization NBS Gold Catalysis

Optimal Application Scenarios for (4-Fluoro-2-methylphenyl)trimethylsilane in Research and Process Chemistry


Synthesis of Functionalized Biaryls and Heterobiaryls via Gold-Catalyzed Oxyarylation

In gold-catalyzed oxidative coupling, the use of (4-fluoro-2-methylphenyl)trimethylsilane, rather than the corresponding boronic acid, minimizes the formation of symmetrical biaryl homocoupling byproducts, leading to cleaner reaction profiles and simplified purification [1]. This scenario is particularly advantageous when synthesizing functionalized biaryls containing sensitive nitrogen or oxygen substituents, as the trimethylsilane exhibits superior functional group tolerance compared to boronic acids [1].

Intramolecular Macrocyclization and Polycycle Construction

For the construction of medium- to large-ring systems and complex polycyclic frameworks via intramolecular aryl-aryl bond formation, (4-fluoro-2-methylphenyl)trimethylsilane offers a distinct advantage over arylboronic acids. The trimethylsilane reagent facilitates facile intramolecular coupling without the competing homocoupling pathways that often complicate boronic acid-based macrocyclizations [1].

Two-Step Benzylic Functionalization–Cross-Coupling Sequences

This reagent uniquely enables a two-step sequence: selective benzylic bromination at the methyl group in 55% yield using NBS, followed by subsequent nucleophilic displacement or cross-coupling of the resulting benzyl bromide, all while preserving the intact trimethylsilyl group [1]. The silyl moiety can then be employed in a subsequent Hiyama-type cross-coupling, providing a modular, bidirectional functionalization strategy that is not accessible with boronic acids or Grignard reagents. This makes it an invaluable building block for the divergent synthesis of complex molecular libraries.

Automated Synthesis and High-Throughput Experimentation Workflows

The high bench-top stability and defined purity (≥97%) of (4-fluoro-2-methylphenyl)trimethylsilane [1] make it ideally suited for automated synthesis platforms and high-throughput experimentation (HTE). Unlike the corresponding Grignard reagent, which requires pre-use titration and strict anhydrous handling due to its air- and moisture-sensitivity [2], this trimethylsilane can be reliably dispensed and used in parallel reaction arrays without degradation, ensuring consistent and reproducible results across large experimental sets.

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